4-(Acetoxymethyl)benzoic acid
Overview
Description
4-(Acetoxymethyl)benzoic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Toxicity Assessment
Research by Gorokhova et al. (2020) investigates the toxic properties of several derivatives of benzoic acids, including p-acetoxybenzoic acid, a compound structurally similar to 4-(Acetoxymethyl)benzoic acid. This study examines the impact of these compounds on the hepatorenal system, providing insight into their potential toxic effects (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
2. Chemical Synthesis and Applications
Li et al. (2016) discuss the meta-C–H functionalization of benzoic acid derivatives, highlighting their significance in drug molecules and natural products. This research outlines methods to modify benzoic acid derivatives, potentially including this compound, for various synthetic applications (Li, Cai, Ji, Yang, & Li, 2016).
3. Structural Characterization and Cytotoxicity
Ashraf et al. (2017) report on the synthesis of aspirin analogs, including 2-acetoxy-4-(picolinamido)benzoic acid, which is structurally related to this compound. The study investigates the cytotoxic potential of these compounds, contributing to the understanding of their biological activity and potential pharmaceutical applications (Ashraf et al., 2017).
4. Synthesis Techniques
Qi-ran (2010) explores the synthesis of 4-acetory benzoic acid, another derivative of benzoic acid. The study focuses on optimizing reaction conditions, which could be relevant for synthesizing this compound as well (Li Qi-ran, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally related to benzoic acid, which is known to have antimicrobial properties . Benzoic acid is also known to bind to amino acids, leading to their excretion .
Mode of Action
Benzoic acid, a related compound, is known to interact with its targets by binding to amino acids, leading to their excretion . This interaction results in a decrease in ammonia levels .
Biochemical Pathways
Benzoic acid is known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The pharmacokinetics of local anesthetics, which are structurally similar to 4-(acetoxymethyl)benzoic acid, are known to be influenced by factors such as the drug’s pka, lipid solubility, protein binding, and intrinsic vasodilator activity .
Result of Action
Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative .
Action Environment
It is known that the metabolic pathways of secondary metabolites in foods, which include phenolic compounds like this compound, can differ between plant species due to differences in the nature of the plant .
Properties
IUPAC Name |
4-(acetyloxymethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMONAQGOXNQGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427390 | |
Record name | 4-(Acetoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15561-46-3 | |
Record name | 4-(Acetoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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